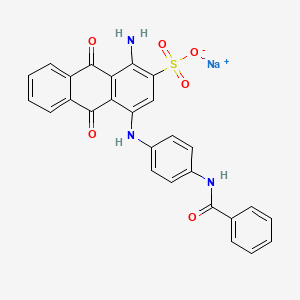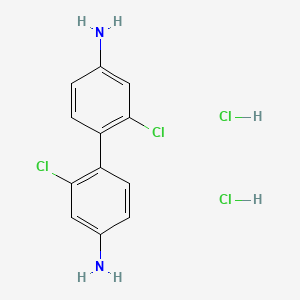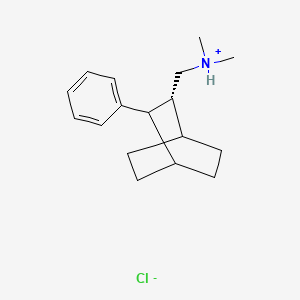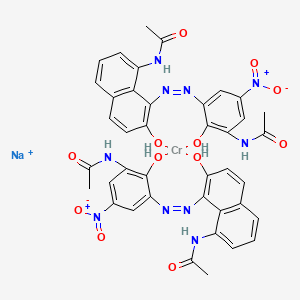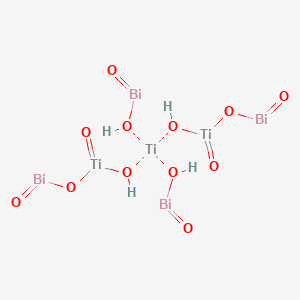
Bismuth titanate(bi4ti3o12,3um flakes)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth titanate, with the chemical formula Bi4Ti3O12, is a solid inorganic compound composed of bismuth, titanium, and oxygen. It belongs to the Aurivillius family of layered perovskite-like oxides and is known for its ferroelectric, piezoelectric, and electro-optical properties .
Preparation Methods
Bismuth titanate can be synthesized through several methods, including the sol-gel method, solid-state reaction, and molten salt synthesis.
Sol-Gel Method: This method involves the use of bismuth nitrate pentahydrate and tetrabutyl titanate as source materials. The precursors are dissolved in a solvent, followed by hydrolysis and polycondensation reactions to form a gel.
Solid-State Reaction: In this method, bismuth oxide and titanium dioxide are mixed and heated at high temperatures (typically around 850°C) to form bismuth titanate.
Molten Salt Synthesis: This technique uses a mixture of bismuth nitrate pentahydrate and titanium butoxide in a molten salt medium (such as CaCl2-NaCl) at temperatures ranging from 650°C to 750°C.
Chemical Reactions Analysis
Scientific Research Applications
Bismuth titanate has a wide range of scientific research applications due to its unique properties:
Mechanism of Action
The mechanism by which bismuth titanate exerts its effects is primarily related to its ferroelectric and piezoelectric properties. The compound exhibits a reversible change in its polarization under an applied electric field, which is the basis for its use in memory devices and sensors . The molecular targets and pathways involved include the alignment of dipoles within the crystal lattice and the interaction of the compound with external electric fields .
Comparison with Similar Compounds
Bismuth titanate is unique among similar compounds due to its combination of ferroelectric, piezoelectric, and electro-optical properties. Similar compounds include:
Bismuth ferrite (BiFeO3): Known for its multiferroic properties, combining ferroelectricity and magnetism.
Lead zirconate titanate (Pb(Zr,Ti)O3): Widely used in piezoelectric applications but contains lead, which is toxic.
Barium titanate (BaTiO3): Another ferroelectric material with applications in capacitors and sensors.
Bismuth titanate stands out due to its lead-free composition and high Curie temperature, making it environmentally friendly and suitable for high-temperature applications .
Properties
Molecular Formula |
Bi4H4O12Ti3 |
|---|---|
Molecular Weight |
1175.55 g/mol |
IUPAC Name |
hydroxy(oxo)bismuthane;hydroxy-oxo-oxobismuthanyloxytitanium;titanium |
InChI |
InChI=1S/4Bi.4H2O.8O.3Ti/h;;;;4*1H2;;;;;;;;;;;/q;;2*+1;;;;;;;;;;;;;;2*+1/p-4 |
InChI Key |
PFZPIUVQEDNQIZ-UHFFFAOYSA-J |
Canonical SMILES |
O[Ti](=O)O[Bi]=O.O[Ti](=O)O[Bi]=O.O[Bi]=O.O[Bi]=O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


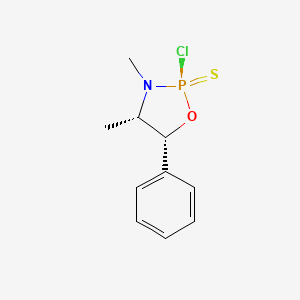
![2-[2-(1-Naphthylamino)ethoxy]ethanol](/img/structure/B13757377.png)
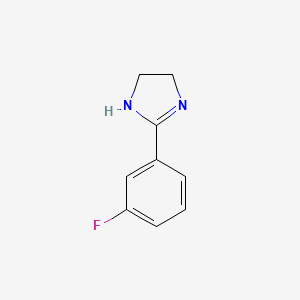
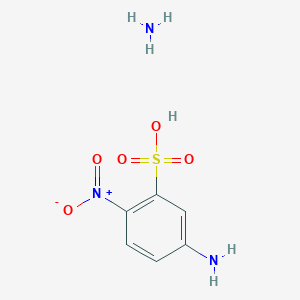
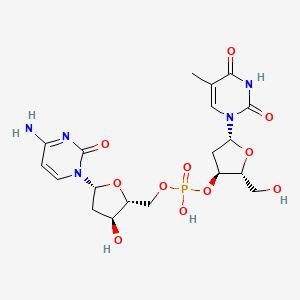
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)
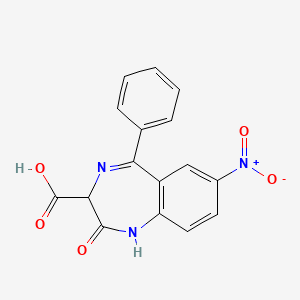
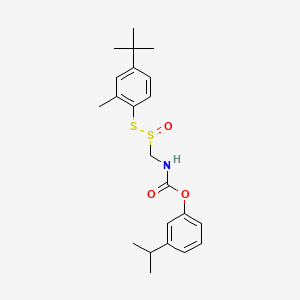
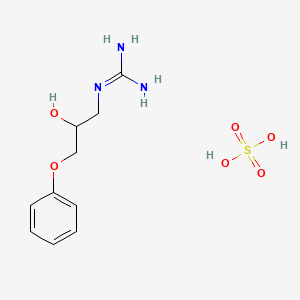
![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
